molecular formula C16H12N4O4 B179427 DISPERSE YELLOW 5 CAS No. 6439-53-8

DISPERSE YELLOW 5

Cat. No.: B179427
CAS No.: 6439-53-8
M. Wt: 324.29 g/mol
InChI Key: OJVXSRFVKZJYPY-JXAWBTAJSA-N
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Description

DISPERSE YELLOW 5 is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a hydroxy group at the 4-position, a methyl group at the 1-position, and an azo group linked to a 3-nitrophenyl ring at the 3-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISPERSE YELLOW 5 typically involves multiple steps, starting with the preparation of the quinolinone core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe azo group is introduced via a diazotization reaction, where an amine precursor is treated with nitrous acid to form a diazonium salt, which is then coupled with the quinolinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

DISPERSE YELLOW 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DISPERSE YELLOW 5 has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DISPERSE YELLOW 5 involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy and methyl groups also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DISPERSE YELLOW 5 is unique due to the presence of the azo group linked to a nitrophenyl ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-19-13-8-3-2-7-12(13)15(21)14(16(19)22)18-17-10-5-4-6-11(9-10)20(23)24/h2-9,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSLVBDPACXUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC(=CC=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064358
Record name C.I. Disperse Yellow 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6439-53-8
Record name 4-Hydroxy-1-methyl-3-[2-(3-nitrophenyl)diazenyl]-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6439-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Yellow 5
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[2-(3-nitrophenyl)diazenyl]-
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Record name C.I. Disperse Yellow 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-2-quinolone
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Record name Disperse Yellow 5
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